Motilin, canine
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Overview
Description
Motilin is a peptide hormone that was first identified in the mucosa of the porcine upper intestine in the 1970s. It plays a crucial role in regulating gastrointestinal motility by stimulating gastric contractions during the fasting state. This hormone is produced in the endocrine cells of the upper intestine and has been identified in various mammals, including dogs. In canines, motilin is involved in the regulation of the migrating motor complex, which helps maintain normal gastrointestinal functions and signals hunger.
Preparation Methods
Synthetic Routes and Reaction Conditions
Motilin is a 22-amino acid polypeptide with the primary sequence FVPIFTYGEL QRMQEKERNKGQ. The synthesis of motilin involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of motilin typically involves recombinant DNA technology. The gene encoding motilin is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli or yeast. The host organism produces motilin, which is then extracted and purified through various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Motilin undergoes various chemical reactions, including:
Oxidation: The methionine residue in motilin can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues in motilin can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Site-directed mutagenesis is employed to substitute specific amino acids in motilin.
Major Products Formed
Oxidation: Methionine sulfoxide-containing motilin.
Reduction: Reduced motilin with free thiol groups.
Substitution: Mutant motilin peptides with altered amino acid sequences.
Scientific Research Applications
Motilin has several scientific research applications, including:
Chemistry: Studying the structure-activity relationships of motilin and its analogs.
Biology: Investigating the role of motilin in gastrointestinal motility and hunger signaling.
Medicine: Developing motilin receptor agonists for the treatment of gastrointestinal hypomotility disorders.
Industry: Producing recombinant motilin for research and therapeutic purposes.
Mechanism of Action
Motilin exerts its effects by binding to the motilin receptor, a G-protein-coupled receptor located in the gastrointestinal tract. Upon binding, motilin activates the receptor, leading to the release of intracellular calcium ions and subsequent contraction of smooth muscle cells. This results in the stimulation of gastric contractions and the regulation of the migrating motor complex. Motilin also influences hunger signaling by transmitting signals from the stomach to the brain.
Comparison with Similar Compounds
Motilin is unique in its ability to stimulate gastrointestinal motility during the fasting state. Similar compounds include:
Ghrelin: Another peptide hormone that stimulates hunger and gastric motility but is produced in the stomach.
Erythromycin: A macrolide antibiotic that acts as a motilin receptor agonist and can stimulate gastrointestinal motility.
Neurotensin: A peptide that influences gastrointestinal motility but has different receptor targets and mechanisms of action.
Motilin’s specificity for the motilin receptor and its role in the migrating motor complex distinguish it from these similar compounds.
Properties
Molecular Formula |
C120H194N36O34 |
---|---|
Molecular Weight |
2685.0 g/mol |
IUPAC Name |
5-amino-2-[[2-[[6-amino-2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C120H194N36O34/c1-10-64(7)95(114(185)146-75(35-25-51-134-120(130)131)101(172)143-77(39-44-91(163)164)104(175)139-72(32-19-22-48-122)100(171)142-78(40-45-92(165)166)105(176)141-74(34-24-50-133-119(128)129)102(173)148-84(57-89(127)161)110(181)138-71(31-18-21-47-121)99(170)135-59-90(162)137-80(118(189)190)38-43-88(126)160)153-107(178)73(33-20-23-49-123)140-103(174)76(37-42-87(125)159)144-108(179)81(53-62(3)4)147-106(177)79(41-46-93(167)168)145-112(183)85(60-157)151-109(180)83(56-69-58-132-61-136-69)150-116(187)97(66(9)158)155-111(182)82(55-68-29-16-13-17-30-68)149-115(186)96(65(8)11-2)154-113(184)86-36-26-52-156(86)117(188)94(63(5)6)152-98(169)70(124)54-67-27-14-12-15-28-67/h12-17,27-30,58,61-66,70-86,94-97,157-158H,10-11,18-26,31-57,59-60,121-124H2,1-9H3,(H2,125,159)(H2,126,160)(H2,127,161)(H,132,136)(H,135,170)(H,137,162)(H,138,181)(H,139,175)(H,140,174)(H,141,176)(H,142,171)(H,143,172)(H,144,179)(H,145,183)(H,146,185)(H,147,177)(H,148,173)(H,149,186)(H,150,187)(H,151,180)(H,152,169)(H,153,178)(H,154,184)(H,155,182)(H,163,164)(H,165,166)(H,167,168)(H,189,190)(H4,128,129,133)(H4,130,131,134) |
InChI Key |
UXNMKJPZQNQTMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
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